![molecular formula C20H24N4O2 B2609004 1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 922896-82-0](/img/structure/B2609004.png)
1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Description
1-(4-(dimethylamino)phenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Scientific Research Applications
Chemical Synthesis and Characterization
Ureas and their derivatives, including those with dimethylamino phenyl groups, are subjects of extensive research due to their interesting chemical properties and potential applications. For example, the synthesis of compounds like 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one demonstrates the intricate methodologies involved in creating urea derivatives with specific functional groups, which can be pivotal in developing new materials or pharmaceuticals (Peng Qiu-jin, 2010).
Structural Analysis and Properties
The study of the structure and properties of substituted ureas, such as those with dimethylamino groups, provides valuable insights into their potential applications. For instance, research on the hydrogen bonding and structure of substituted ureas through solid-state NMR and X-ray diffraction studies reveals how these molecular interactions influence the material's properties, which is crucial for applications in materials science and drug design (W. Kołodziejski et al., 1993).
Potential Applications in Medicinal Chemistry
Derivatives of urea, especially those incorporating dimethylamino phenyl groups, have been explored for their therapeutic potential. For instance, the exploration of urea derivatives for their anticancer activity highlights the importance of structural modifications in designing compounds with desired biological activities. Studies have shown that specific urea derivatives exhibit cytotoxic activity against various cancer cell lines, suggesting potential applications in cancer therapy (B. Özgeriş et al., 2017).
Role in Material Science
Urea derivatives, particularly those with aromatic groups such as dimethylamino phenyl, play a significant role in material science. Their unique properties, such as the ability to form hydrogen-bonded complexes, make them valuable for developing new materials with tailored properties. For example, research on the complexation-induced unfolding of heterocyclic ureas demonstrates how these compounds can equilibrate with multiply hydrogen-bonded structures, offering possibilities for creating novel polymeric materials (P. Corbin et al., 2001).
properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-23(2)16-10-8-15(9-11-16)21-20(25)22-18-14-24(12-13-26-3)19-7-5-4-6-17(18)19/h4-11,14H,12-13H2,1-3H3,(H2,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKBXTDRIJYXCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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